molecular formula C5H11NO2 B1589899 Methyl 3-(methylamino)propanoate CAS No. 24549-12-0

Methyl 3-(methylamino)propanoate

Cat. No. B1589899
CAS RN: 24549-12-0
M. Wt: 117.15 g/mol
InChI Key: NGNUXOCKVMKGQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3-(methylamino)propanoate” involves the reaction of methyl acrylate with methylamine . The reaction is carried out in methanol at -20°C for 2 hours . The solvents are then removed in vacuo and the residue is distilled under reduced pressure to afford the title compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(methylamino)propanoate” is represented by the InChI code 1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 . The compound has a molecular weight of 117.15 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-(methylamino)propanoate” is a clear, colorless liquid. It has a fruity odor and is stored in a dark place, sealed in dry, and under -20°C . The compound has a molecular weight of 117.15 g/mol .

Scientific Research Applications

“Methyl 3-(methylamino)propanoate” is a chemical compound with the molecular formula C5H11NO2 . It’s primarily used for research purposes . Here are some potential applications based on the information available:

  • Proteomics Research

    • Methyl 3-(methylamino)propanoate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the preparation of samples or as a reagent in specific experimental procedures.
  • Chemical Synthesis

    • This compound could be used as a starting material or intermediate in the synthesis of other chemical compounds . The specifics of its use would depend on the particular synthesis pathway being used.

“Methyl 3-(methylamino)propanoate” is a chemical compound with the molecular formula C5H11NO2 . It’s primarily used for research purposes . Here are some potential applications based on the information available:

  • Proteomics Research

    • Methyl 3-(methylamino)propanoate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the preparation of samples or as a reagent in specific experimental procedures.
  • Chemical Synthesis

    • This compound could be used as a starting material or intermediate in the synthesis of other chemical compounds . The specifics of its use would depend on the particular synthesis pathway being used.

Safety And Hazards

“Methyl 3-(methylamino)propanoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUXOCKVMKGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497166
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(methylamino)propanoate

CAS RN

24549-12-0
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SH Rosenberg, H Rapoport - The Journal of Organic Chemistry, 1985 - ACS Publications
A number of substituted cinnamamides were synthesized to determine thefeasibility of preparing 4-arylnipecotate derivatives via an intramolecular Michael reaction. With these …
Number of citations: 33 pubs.acs.org
MV Bravo, JL Fernández, CG Adam… - …, 2019 - Wiley Online Library
The reactive behaviour of protic ionic liquids (PILs) has been shown to be governed not only by their chemical structures but also by their global compositions, which include the …
M Jaffar - 1993 - search.proquest.com
A brief review of histamine antagonists is presented in Chapter 1 with particular reference to the importance of chirality in drug-receptor activity. A main aim of the work described in this …
Number of citations: 3 search.proquest.com
F Saint-Dizier, TP Matthews, AM Gregson… - Journal of Medicinal …, 2023 - ACS Publications
The existence of multiple centrosomes in some cancer cells can lead to cell death through the formation of multipolar mitotic spindles and consequent aberrant cell division. Many …
Number of citations: 6 pubs.acs.org
KH Bell, RV Hyne - Australian journal of chemistry, 1986 - CSIRO Publishing
c-3-Allyl-1,3-dimethyl-4-phenylpiperidin-r-4-yl propanoate ( li ) and the corresponding propyl derivative (1j) have been prepared and evaluated for analgetic activity. Compound (1i) …
Number of citations: 3 www.publish.csiro.au
P Igel - 2009 - epub.uni-regensburg.de
Synthesis and structure-activity relationships of N -acylated arylalkylguanidines and related compounds as histamine receptor li Page 1 Synthesis and structure-activity relationships of …
Number of citations: 2 epub.uni-regensburg.de
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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